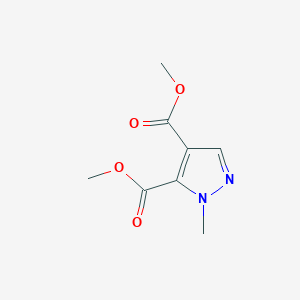
4-Phenyl-3H-1,2-dithiole-3-thione
Descripción general
Descripción
4-Phenyl-3H-1,2-dithiole-3-thione is an organosulfur compound with the molecular formula C₉H₆S₃. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse chemical reactivity and potential biological activities . This compound is characterized by a dithiolethione ring structure with a phenyl group attached to the fourth carbon atom.
Mecanismo De Acción
Target of Action
4-Phenyl-3H-1,2-dithiole-3-thione is a polysulfur-containing heterocycle . It is known to target the Nrf2-HO-1 signaling pathway in cells . This pathway plays a crucial role in the cellular response to oxidative stress.
Mode of Action
The compound acts as an activator of the Nrf2-HO-1 signaling pathway . By activating this pathway, it enhances the cellular response to oxidative stress, thereby protecting cells from damage.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Nrf2-HO-1 signaling pathway . This pathway is involved in the regulation of important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems . It is also implicated in several diseases, including Down syndrome, Alzheimer’s, and Parkinson’s diseases .
Pharmacokinetics
Its molecular formula isC9H6S3 , and it has an average mass of 210.339 Da
Result of Action
The activation of the Nrf2-HO-1 signaling pathway by this compound results in enhanced cellular response to oxidative stress . This can protect cells from damage, potentially offering therapeutic benefits in conditions associated with oxidative stress.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antioxidant activity was investigated using cyclic voltammetry (CV) and electronic spectroscopy (ES) assays . These techniques can provide insights into how the compound’s action, efficacy, and stability might be affected by different environmental conditions.
Análisis Bioquímico
Biochemical Properties
It is known that 1,2-dithiole-3-thione derivatives, to which 4-Phenyl-3H-1,2-dithiole-3-thione belongs, are sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in hydrogen sulfide biosynthesis and signaling.
Cellular Effects
Related compounds have been shown to have potent anti-proliferative effects against certain cancer cell lines . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 1,2-dithiole-3-thione derivatives can act as sources of hydrogen sulfide . Hydrogen sulfide is a signaling molecule that can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to induce the cellular antioxidants and phase 2 enzymes, which could potentially influence the long-term effects of these compounds on cellular function .
Metabolic Pathways
It is known that 1,2-dithiole-3-thione derivatives can act as sources of hydrogen sulfide , suggesting that they may interact with enzymes or cofactors involved in hydrogen sulfide metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3H-1,2-dithiole-3-thione typically involves the reaction of 3-oxoesters with sulfurizing agents. One common method is the reaction of 3-oxoesters with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur under reflux conditions in toluene . This method yields the corresponding 3H-1,2-dithiole-3-thiones in nearly quantitative yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of sulfurization and cyclization reactions used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to thiol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Phenyl-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Oltipraz: A well-known dithiolethione with chemopreventive properties.
Anethole dithiolethione (ADT): Used as a saliva stimulant and has antioxidant properties.
S-Danshensu: A compound with cardiovascular protective effects.
Uniqueness
4-Phenyl-3H-1,2-dithiole-3-thione is unique due to its specific phenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other dithiolethiones .
Propiedades
IUPAC Name |
4-phenyldithiole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPKVVDYQDZSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041526 | |
| Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-37-8 | |
| Record name | 3H-1,2-Dithiole-3-thione, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-1,2-dithiole-3-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6RB477R5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B3051340.png)




